

Thozalinone psychostimulant class relationship to pemoline

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Compound Focus: Thozalinone

CAS No.: 655-05-0



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Chemical Structure and Properties

Thozalinone and pemoline share a core 1,3-oxazol-4-one structure, with **thozalinone** differing by a dimethylamino group substitution [1] [2].

Property	Thozalinone	Pemoline
IUPAC Name	(RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one	(RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂ [1]	C ₉ H ₈ N ₂ O ₂ [2]
Molecular Weight	204.229 g/mol [1]	176.175 g/mol [2]

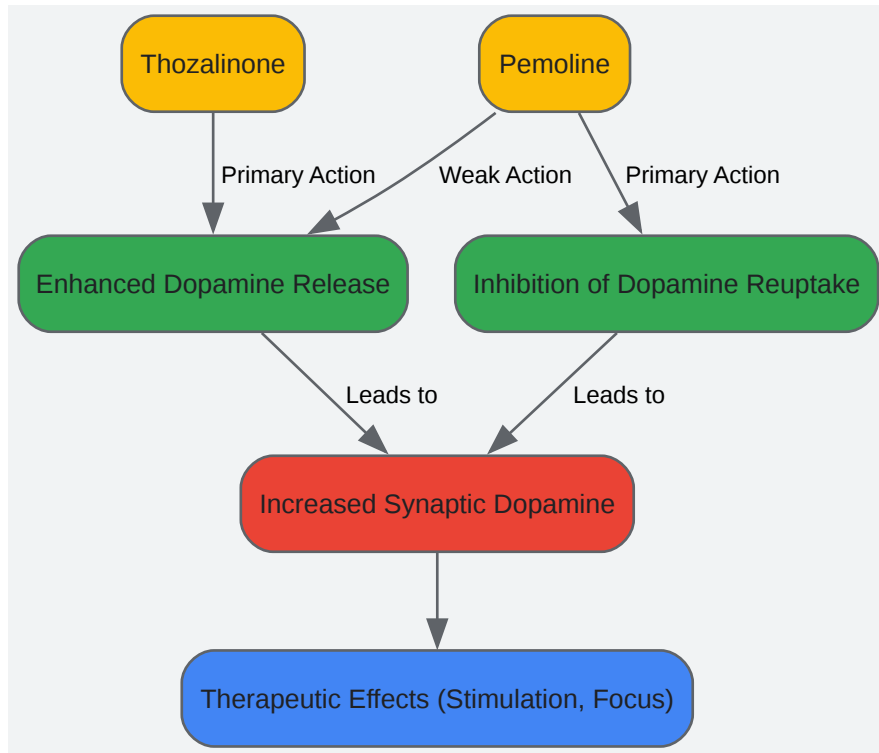
Property	Thozalinone	Pemoline
Chemical Structure	 <i>Core structure with a 2-(dimethylamino) substituent</i>	 <i>Core structure with a 2-amino substituent</i>
Structural Analogs	Pemoline, Cyclazodone, Fenzolone [1]	Thozalinone, Aminorex, 4-Methylaminorex [2]

Pharmacological Profile and Mechanisms

Both compounds are classified as dopaminergic stimulants, but with distinct pharmacological nuances and risk profiles.

Pharmacological Aspect	Thozalinone	Pemoline
Primary Mechanism	Dopamine release agent; minimal norepinephrine activity [1]	Dopamine reuptake inhibitor and weak releasing agent [2]
Noradrenergic Effects	Minimal to no significant activity [1]	Minimal to no significant activity [2]
Reported Abuse Potential	Reportedly devoid of abuse potential [1]	Less misuse potential than other stimulants; Schedule IV controlled substance [2]
Key Clinical Risks	Information limited; similar hepatotoxicity potential is possible due to structural relationship	Idiosyncratic liver failure ; led to market withdrawal in most countries [2]

The following diagram illustrates the shared dopaminergic mechanism and downstream effects.



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*Mechanism of Action Flow: **Thozalinone** and pemoline increase synaptic dopamine through different primary mechanisms, leading to therapeutic psychostimulant effects.*

Clinical Pharmacokinetics

Available pharmacokinetic data shows differences in the elimination of these two drugs.

Parameter	Thozalinone	Pemoline
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| **Elimination Half-life** | Not fully characterized | **Adults:** 11-13 hours [3] [4] **Children:** ~7 hours [4] | | **Time to Peak (T_{max})** | Not specified in available literature | 2 to 4 hours [2] [3] | | **Metabolism** | Not specified in available literature | Liver; metabolized to pemoline dione, mandelic acid, and other polar metabolites [2] | | **Excretion** | Not specified in available literature | Mainly renal (approx. 50% as unchanged drug) [2] [3] | | **Protein Binding** | Not specified in available literature | ≤50% [2] |

Clinical Use and Toxicity

The clinical history of pemoline underscores a significant safety concern that is crucial for drug development professionals to consider.

Aspect	Thozalinone	Pemoline
Historical Indications	Antidepressant; trialed as an anorectic [1]	ADHD; Narcolepsy (now discontinued for ADHD) [2]
Current Regulatory Status	Not specified in available literature	Withdrawn in most countries (US, Canada, EU) due to hepatotoxicity; remains available in Japan for narcolepsy at low doses [2]
Common Side Effects	Not specified in available literature	Insomnia, decreased appetite, abdominal pain, irritability, headaches [2]
Serious Toxicity	Not specified in available literature	Idiosyncratic liver failure ; unpredictable, occurring even after months/years of use; resulted in death/liver transplantation [2]

Analytical Detection Protocol

A published gas chromatography/mass spectrometry (GC/MS) method can detect both compounds in human urine, which is valuable for preclinical and clinical studies [5].

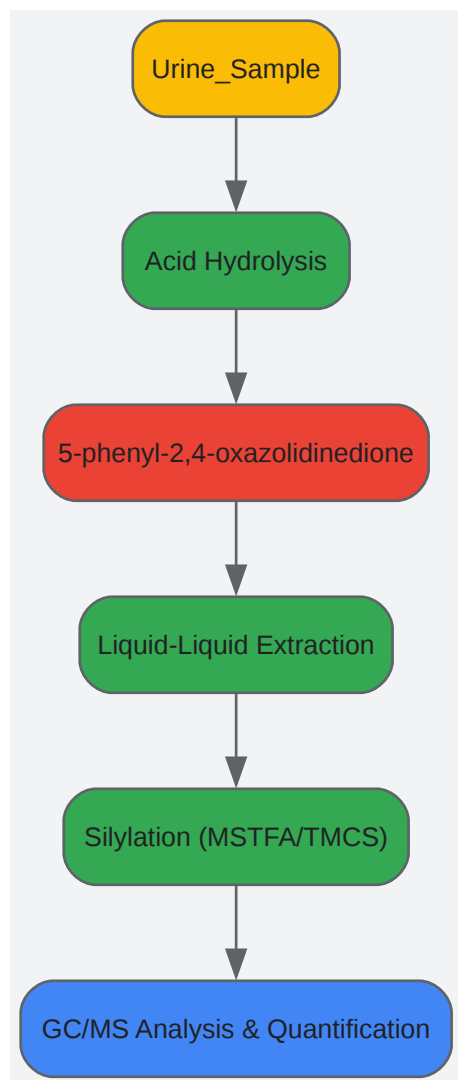
1. Principle: The analytes (pemoline, **thozalinone**, fenozolone) are hydrolyzed to a common derivative, **5-phenyl-2,4-oxazolidinedione**, which is then extracted and detected [5].

2. Procedure:

- **Hydrolysis:** Subject the urine sample to acid hydrolysis to convert the target analytes into 5-phenyl-2,4-oxazolidinedione.
- **Extraction:** Extract the derivative from the hydrolyzed sample.
- **Derivatization:** Silylate the extracted derivative using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) to make it more volatile for GC/MS analysis.
- **Analysis:** Inject the derivatized sample into the GC/MS system.

- **Quantification:** Use the GC/MS data to obtain quantitative results. After a single 30 mg dose of pemoline, urine levels of 1 to 4 mg/L have been observed [5].

The experimental workflow for this analytical method is summarized below.



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*Analytical Workflow: Unified protocol for detecting pemoline, **thozalinone**, and fenzolone via acid hydrolysis to a common derivative for GC/MS analysis [5].*

Key Implications for Research and Development

- **Core Scaffold with a Modifiable Position:** The 5-phenyl-1,3-oxazol-4-one scaffold is a versatile template for psychostimulant development. The 2-position (amino group in pemoline, dimethylamino

in **thozalinone**) appears key for fine-tuning pharmacological activity and selectivity [1] [2].

- **Dopaminergic Selectivity:** Both compounds demonstrate that it is possible to achieve psychostimulation primarily through dopamine systems with minimal noradrenergic effects, which may influence the side-effect profile [1] [2].
- **The Hepatotoxicity Warning:** The idiosyncratic liver failure associated with pemoline is a critical lesson. It highlights that severe, unpredictable toxicity can emerge post-market, even after extensive clinical use. **Vigilant, long-term hepatotoxicity screening is non-negotiable** for any new chemical entity in this structural class [2].

This analysis demonstrates the close relationship between **thozalinone** and pemoline. The discontinuation of pemoline for safety reasons strongly suggests that future development of analogs like **thozalinone** must prioritize extensive investigation into potential hepatotoxicity.

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